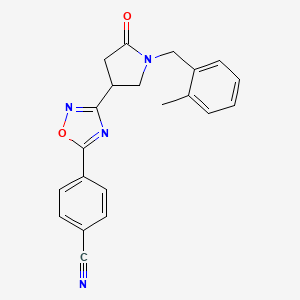

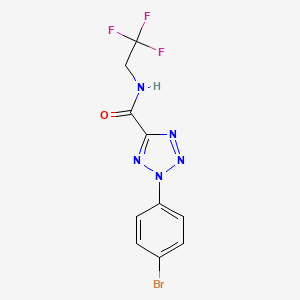

2-(4-bromophenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-bromophenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide is a chemical compound that is widely used in scientific research. It is a tetrazole-based compound that has gained significant attention due to its unique properties and potential applications.

Aplicaciones Científicas De Investigación

Antitumor Applications

- The compound is used in the synthesis of antitumor agents. For example, it can be involved in the formation of imidazotetrazines, which have shown curative activity against leukemia. Such compounds may act as prodrugs and undergo ring-opening to form active triazenes in aqueous solutions (Stevens et al., 1984).

Pharmacological Inhibition Studies

- The compound or its derivatives can be investigated for their inhibitory effects on various enzymes. For instance, some related compounds have demonstrated strong inhibitory effects on mitochondrial dihydroorotate dehydrogenase, which is crucial in pyrimidine synthesis and immune cell functions (Knecht & Löffler, 1998).

Radiotracer Synthesis

- Derivatives of the compound have been synthesized for use as radiotracers in positron emission tomography (PET) studies, particularly for investigating CB1 cannabinoid receptors in the brain (Katoch-Rouse & Horti, 2003).

Fluorescent Derivatization in Analytical Chemistry

- The compound's derivatives have applications in the fluorescent derivatization of carboxylic acids, facilitating their detection and quantification in high-performance liquid chromatography (HPLC) (Narita & Kitagawa, 1989).

Synthesis of Heterocyclic Compounds

- It is used in the synthesis of tri- and tetra-cyclic heterocycles through radical cyclization reactions. This method has been effective for creating new 6-membered rings attached to azoles (Allin et al., 2005).

Antipathogenic Activity

- Research has been conducted on the compound's derivatives for potential antipathogenic activity, with significant effects noted against strains like Pseudomonas aeruginosa and Staphylococcus aureus. This suggests potential use in developing antimicrobial agents with antibiofilm properties (Limban, Marutescu & Chifiriuc, 2011).

Electro-Optical Properties

- Studies have explored the electro-optical properties of polymers derived from monomers related to the compound, highlighting potential applications in fields like electrochromics (Hsiao et al., 2015).

Antibacterial Activities

- The compound has been investigated for its antibacterial activities against drug-resistant bacteria, showing efficacy against strains like A. baumannii and MRSA. This indicates its potential in addressing antibiotic resistance (Siddiqa et al., 2022).

Propiedades

IUPAC Name |

2-(4-bromophenyl)-N-(2,2,2-trifluoroethyl)tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrF3N5O/c11-6-1-3-7(4-2-6)19-17-8(16-18-19)9(20)15-5-10(12,13)14/h1-4H,5H2,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQDZPOVVWKWNGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2N=C(N=N2)C(=O)NCC(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrF3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-2-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2864237.png)

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethylbenzamide](/img/structure/B2864248.png)

![3-(4-Methoxyphenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2864249.png)

![5-Chloro-2-[2-[(1-cyanocycloheptyl)amino]-2-oxoethoxy]benzamide](/img/structure/B2864250.png)

![8-(3-Nitrobenzyl)-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2864251.png)